Product packaging for 1-Methyl-2-(4-nitrophenyl)-1H-pyrrole(Cat. No.:)

1-Methyl-2-(4-nitrophenyl)-1H-pyrrole

Cat. No.: B14126404
M. Wt: 202.21 g/mol
InChI Key: BTTYLTSISUDMLM-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-nitrophenyl)-1H-pyrrole is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. It is supplied as a yellow solid with a melting point of 113-117 °C and should be stored sealed in a dry environment, preferably in a refrigerator . As a pyrrole derivative, this compound is a building block of significant interest in medicinal chemistry and anticancer drug discovery. The pyrrole ring is a fundamental scaffold in biochemistry and is found in a vast number of pharmacologically active compounds . Specifically, 1-arylpyrrole structures have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents . These compounds bind to the colchicine site on β-tubulin, disrupting microtubule function and leading to the inhibition of cancer cell growth . Research into 3-aroyl-1-arylpyrrole (ARAP) derivatives has shown that this class of compounds exhibits strong antiproliferative activity against various cancer cell lines, including multidrug-resistant phenotypes, making them promising candidates for the development of novel therapeutics . Beyond oncology, pyrrole-containing compounds are also known to exhibit a wide range of other biological activities, including antibacterial, anti-inflammatory, and antiviral properties, highlighting their versatility in research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B14126404 1-Methyl-2-(4-nitrophenyl)-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-methyl-2-(4-nitrophenyl)pyrrole

InChI

InChI=1S/C11H10N2O2/c1-12-8-2-3-11(12)9-4-6-10(7-5-9)13(14)15/h2-8H,1H3

InChI Key

BTTYLTSISUDMLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Significance of Nitrophenyl Pyrroles in Heterocyclic Chemistry

Nitrophenyl-substituted pyrroles are of considerable interest in heterocyclic chemistry due to the profound influence of the nitro group on the electronic properties of the pyrrole (B145914) ring. The pyrrole nucleus itself is a core component of numerous natural products and pharmaceuticals, valued for its diverse biological activities. alliedacademies.orguctm.edunih.gov When a nitrophenyl group is attached, its strong electron-withdrawing nature significantly modulates the reactivity and potential applications of the entire molecule.

This electron-withdrawing effect can make the pyrrole ring more susceptible to certain types of chemical transformations and can be a key feature in the design of molecules for specific functions. For example, nitrophenyl moieties are known to play a role in anion binding and can be used in the development of chemical sensors. nih.govrsc.org In medicinal chemistry, the incorporation of a nitroaromatic group can be a strategic decision to enhance the biological activity of a compound. There are documented instances of nitrophenyl-containing pyrrole derivatives being investigated for their potential as antibacterial and antitubercular agents. mdpi.com For example, a derivative, 1-[4-H nitrophenyl] pyrrole-2-carbaldehyde, has been studied for its ability to mitigate the corrosion of mild steel in acidic environments. researchgate.net

Overview of Aryl Substituted Pyrrole Chemistry

Aryl-substituted pyrroles are a cornerstone of modern synthetic and medicinal chemistry. alliedacademies.org The introduction of an aryl group onto the pyrrole (B145914) core creates a biaryl structure that is a common motif in a wide range of biologically active compounds and functional materials. rsc.orgpageplace.de The position of the aryl substituent (on the nitrogen or a carbon atom) and the nature of any other substituents dramatically influence the molecule's three-dimensional shape, electronic properties, and biological function.

The synthesis of aryl-substituted pyrroles is a field of active research, with numerous methods developed to achieve specific substitution patterns (regioisomers). nih.gov Modern catalysis has provided powerful tools for their construction, with transition-metal-catalyzed cross-coupling reactions being particularly prominent. These methods allow for the precise and efficient formation of carbon-carbon or carbon-nitrogen bonds to attach the aryl group. For instance, palladium-catalyzed reactions are widely used for the direct arylation of the pyrrole ring at its C2 and C5 positions. rsc.orgacs.org Rhodium catalysts have been developed to achieve the more challenging arylation at the C3 (or β) position. acs.org These synthetic advancements have made a vast array of complex arylpyrrole structures accessible for investigation in drug discovery and materials science. acs.org

Historical Context of N Arylated Pyrrole Synthesis and Reactivity

Direct N-Arylation Approaches

Direct arylation strategies involve the formation of a carbon-carbon or carbon-nitrogen bond between a pyrrole substrate and an aryl group. For the synthesis of 1-methyl-2-(4-nitrophenyl)-1H-pyrrole, this would entail the C-2 arylation of 1-methylpyrrole (B46729).

Palladium-Catalyzed Coupling Reactions for N-Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Buchwald-Hartwig amination is a prominent method for N-arylation of pyrroles, the synthesis of the target compound requires C-2 arylation. organic-chemistry.org Direct C-H arylation has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. rsc.org

Recent studies have demonstrated the direct C2-arylation of N-acyl pyrroles with aryl halides using a palladium catalyst. rsc.orgresearchgate.net This approach provides a straightforward route to valuable arylated pyrroles. rsc.org For the synthesis of this compound, a similar strategy involving the direct C-H arylation of N-methylpyrrole with a 4-nitrophenyl halide would be a plausible route. The reaction would likely employ a palladium catalyst, a suitable ligand, and a base to facilitate the C-H activation and subsequent coupling.

A notable advancement in this area is the palladium-catalyzed denitrative N-arylation, which utilizes nitroarenes as the arylating agent. orientjchem.org This method is advantageous as nitroarenes are often more readily available and less expensive than the corresponding aryl halides. orientjchem.org A potential pathway to the target compound could involve the denitrative C-H arylation of 1-methylpyrrole with a suitable nitroarene.

Catalyst SystemArylating AgentSubstrateProductYield (%)Reference
Pd(PPh₃)₄ / Ag₂CO₃Aryl halidesN-acyl pyrrolesC2-arylated N-acyl pyrrolesModerate to Good rsc.org
Pd/keYPhosAryl chloridesPyrroles, IndolesN-arylated heterocyclesGood rsc.org
Pd catalystNitroarenesN-H heteroarenesN-arylated heterocyclesModerate to Excellent orientjchem.org

Copper-Mediated N-Arylation Strategies

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of carbon-nitrogen bonds. youtube.comacs.org These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. acs.org For the synthesis of N-aryl pyrroles, this would involve the reaction of pyrrole with an aryl halide. youtube.comorganic-chemistry.org

To synthesize this compound via a copper-mediated approach, a direct C-H arylation of 1-methylpyrrole would be necessary. Copper-catalyzed C-H arylation has been developed for various heterocycles. researchgate.net The Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent, is a milder alternative to the traditional Ullmann reaction and can be performed at room temperature in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org A plausible synthetic route would involve the reaction of 1-methylpyrrole with 4-nitrophenylboronic acid in the presence of a copper(II) catalyst. organic-chemistry.orgnih.gov

Catalyst SystemArylating AgentSubstrateProductYield (%)Reference
CuI / Diamine ligandAryl iodides/bromidesPyrroles, ImidazolesN-arylated heterocyclesGood organic-chemistry.org
Cu(OAc)₂Arylboronic acidsAmines, PhenolsN-arylated/O-arylated productsGood organic-chemistry.org
Cu(OAc)₂Arylboronic acidsAnilinesDiarylamines58-91 organic-chemistry.org

Nucleophilic Aromatic Substitution with Activated Nitroarenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of aryl-heteroatom and aryl-carbon bonds. bldpharm.com This reaction proceeds readily when the aromatic ring is activated by one or more strong electron-withdrawing groups, such as a nitro group, and contains a good leaving group. bldpharm.com The synthesis of N-arylpyrroles can be achieved through the SNAr reaction of a pyrrolide anion with an activated aryl halide.

For the synthesis of this compound, a direct SNAr reaction would be challenging in terms of regioselectivity. The reaction of the 1-methylpyrrolide anion with a substrate like 1-fluoro-4-nitrobenzene (B44160) would likely lead to a mixture of C2 and C3-arylated products, with potential for N-arylation of any unreacted pyrrole. However, intramolecular SNAr reactions can be highly efficient. A strategy could involve tethering the 4-nitrophenyl group to the pyrrole ring in a way that facilitates a subsequent intramolecular cyclization onto the C2 position.

Pyrrole Ring Annulation and Cyclization Strategies

These methods involve the construction of the pyrrole ring from acyclic precursors, incorporating the desired substituents during the cyclization process.

Paal-Knorr Condensation and its Derivatives for Pyrrole Formation

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to afford the pyrrole ring. organic-chemistry.org

To synthesize this compound using this method, one would require a 1,4-dicarbonyl compound that already contains the 4-nitrophenyl substituent at a position that will become C2 of the pyrrole ring. For instance, the reaction of 1-(4-nitrophenyl)-1,4-pentanedione with methylamine (B109427) would, in principle, yield the target compound. The availability of the requisite 1,4-dicarbonyl precursor is a key consideration in the application of the Paal-Knorr synthesis. organic-chemistry.org

1,4-Dicarbonyl CompoundAmineCatalyst/ConditionsProductReference
Hexane-2,5-dionePrimary aminesAcetic acid1-Alkyl-2,5-dimethylpyrroles wikipedia.orgorganic-chemistry.org
Substituted 1,4-diketonesNitroanilinesAcidicNitrophenyl-1H-pyrroles organic-chemistry.org
2,5-Dimethoxytetrahydrofuran (B146720)Various aminesIron(III) chloride in waterN-substituted pyrroles organic-chemistry.org

Multi-component Reactions for Substituted Pyrrole Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. orientjchem.orgorientjchem.orgresearchgate.net Several MCRs have been developed for the synthesis of substituted pyrroles. orientjchem.orgresearchgate.net

A promising approach for the synthesis of this compound is a four-component reaction involving an amine, an aldehyde, a nitroalkane, and a β-dicarbonyl compound. researchgate.net In this context, methylamine, formaldehyde (B43269) (or a synthetic equivalent), 1-nitro-4-vinylbenzene (or a related nitrostyrene), and a suitable β-dicarbonyl compound could potentially assemble to form the desired pyrrole structure.

The Van Leusen pyrrole synthesis is another versatile MCR that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govresearchgate.netmdpi.com This reaction involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene (a Michael acceptor). nih.gov The reaction of a nitrostyrene, such as 1-nitro-4-vinylbenzene, with TosMIC could provide a route to 3-nitro-4-phenylpyrroles. Modifications of this approach might allow for the synthesis of the target 2-(4-nitrophenyl) substituted pyrrole.

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
AmineAldehydeNitroalkaneβ-Dicarbonyl compoundPolysubstituted pyrroles researchgate.net
α-DiazoketonesNitroalkenesAmines-Polysubstituted pyrroles orientjchem.org
Tosylmethyl isocyanide (TosMIC)Electron-deficient alkene--3,4-Disubstituted pyrroles nih.govmdpi.com
Two Primary AminesDiketeneNitrostyrene-Highly functionalized pyrroles organic-chemistry.org

Clauson-Kaas Protocol and its Modern Advancements

The Clauson-Kaas reaction, first reported in 1952, is a cornerstone in the synthesis of N-substituted pyrroles. beilstein-journals.orgarkat-usa.org The classic protocol involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran. beilstein-journals.org Traditionally, this reaction was conducted in refluxing acetic acid. arkat-usa.org

Modern advancements have focused on improving reaction conditions, expanding the substrate scope, and employing greener methodologies. nih.govresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times, often to as little as 10-30 minutes, using solvents like acetic acid or even water without additional catalysts. arkat-usa.org A variety of catalysts have been explored to facilitate this transformation under milder or more efficient conditions, moving away from conventional acid catalysis. These include metal catalysts, nano-organocatalysts, and various Brønsted acids. beilstein-journals.org For instance, iron(III) chloride and copper catalysts have been successfully used in aqueous media, enhancing the environmental friendliness of the procedure. beilstein-journals.org Other reported catalysts include scandium triflate, MgI2 etherate, and ZrOCl₂·8H₂O. beilstein-journals.orgresearchgate.net Recently, Oxone has been employed as an efficient catalyst under microwave irradiation, providing high yields in short reaction times. researchgate.net

Catalyst/ConditionAmine SubstrateSolventTimeYield (%)Reference
Acetic Acid (Microwave)Various AnilinesAcetic Acid10 minGood arkat-usa.org
Water (Microwave)Anilines, SulfonamidesWater10-30 minModerate to High arkat-usa.org
Iron(III) ChlorideVarious AminesWaterN/AGood to Excellent organic-chemistry.org
Copper CatalystVarious AminesWaterN/A71-96% beilstein-journals.org
Oxone (Microwave)Aryl AminesAcetonitrile10-22 minExcellent researchgate.net

Palladium-Catalyzed Cyclization Reactions for Pyrrole Ring Construction

Palladium catalysis offers powerful and versatile methods for constructing pyrrole rings through various cyclization cascades. nih.gov One notable approach is the Pd(II)-catalyzed oxidative cyclization of N-homoallylicamines with arylboronic acids. This method proceeds through a cascade of C-C and C-N bond formations, involving the oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization to furnish the polysubstituted pyrrole. organic-chemistry.org

Another strategy involves the palladium-catalyzed oxidative cascade reaction of α-tosylamide allenes with terminal alkynes, which leads to the one-pot construction of pyrrole rings. acs.org Furthermore, palladium catalysts have been used in the annulation of 3-aryl substituted pyrroles to yield more complex indole (B1671886) structures and in the oxidative coupling of N-methylpyrrole-2-carboxylic acid with alkynes. researchgate.net These reactions showcase the utility of palladium in orchestrating complex transformations from relatively simple starting materials. mdpi.com

ReactantsCatalyst SystemKey ProcessProduct TypeReference
N-Homoallylicamines + Arylboronic AcidsPd(II)Oxidative Arylation / aza-Wacker CyclizationPolysubstituted Pyrroles organic-chemistry.org
α-Tosylamide Allenes + Terminal AlkynesPalladium CatalystOxidative Cascade ReactionPolysubstituted Pyrroles acs.org
N-Alkenylamine + Pyruvic AcidsPd(OAc)₂Intramolecular Oxidative Amination / HydrolysisSpiro-N,O-Acetals rsc.org

Rhodium-Catalyzed Approaches to Pyrrole Derivatives

Rhodium catalysts have emerged as effective tools for pyrrole synthesis, enabling unique and efficient transformations. One such method is the rhodium(III)-catalyzed reaction of allylamines with alkenes, which proceeds via a chelation-assisted C–H bond activation and N-annulation process to generate pyrrole derivatives. acs.org

Another innovative rhodium-catalyzed approach involves the conversion of furans into highly functionalized pyrroles. This reaction is initiated by the interaction of a rhodium-stabilized imino-carbene with a furan, leading to a [3+2] annulation to form a bicyclic hemiaminal, which then undergoes ring-opening to yield the trisubstituted pyrrole. nih.govemory.edu Additionally, rhodium(I) catalysts can facilitate a [4+1] cycloaddition of α,β-unsaturated imines with terminal alkynes, providing access to polysubstituted pyrroles through a proposed mechanism involving a rhodium vinylidene complex. thieme-connect.com

ReactantsCatalyst SystemKey ProcessProduct TypeReference
Allylamines + AlkenesRh(III) / AgOAcC–H Activation / N-AnnulationPyrrole Derivatives acs.org
Furans + Diazo CompoundsRhodium Catalyst[3+2] Annulation / Ring OpeningTrisubstituted Pyrroles nih.gov
α,β-Unsaturated Imines + Terminal Alkynes[{RhCl(coe)₂}₂] / Cy₃P[4+1] CycloadditionPolysubstituted Pyrroles thieme-connect.com
N-Sulfonyl-1,2,3-triazoles + Vinyl EthersRhodium CatalystTransannulationSubstituted Pyrroles organic-chemistry.org

Oxidative Cyclization Routes to Pyrrole Systems

Oxidative cyclization represents a significant strategy for pyrrole synthesis, often involving the formation of key bonds under oxidizing conditions. nih.gov A well-established method is the oxidative cyclization of β-enaminones, which can be achieved using various oxidants. researchgate.net For instance, a copper-catalyzed aerobic dimerization of enamino esters can produce substituted pyrrole derivatives in good yields. researchgate.net

Another approach involves the iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines, which provides a route to 2,3-disubstituted pyrroles. organic-chemistry.org A more recent and novel method involves a consecutive 6π-electrocyclization and ring-contraction of sulfilimines. acs.org In this process, readily available 2,5-dihydrothiophenes are converted to 1,3-dienes, which then react with chloramine-T trihydrate. This forms a sulfilimine intermediate that undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction to yield the pyrrole skeleton. acs.org This transformation is notable for proceeding at ambient temperature in an open flask. acs.org

Functional Group Interconversions on Pre-formed Pyrrole Rings

An alternative and highly modular approach to this compound involves the stepwise modification of a parent pyrrole ring. This strategy separates the introduction of the N-1 methyl group and the C-2 nitrophenyl substituent into distinct synthetic operations.

Introduction of Methyl Group at N-1

The N–H proton of pyrrole is weakly acidic (pKa ≈ 17.5), allowing for deprotonation by a strong base to form the nucleophilic pyrrolide anion. wikipedia.org This anion can then be alkylated with a suitable methylating agent. Common reagents for this N-methylation include methyl iodide or dimethyl sulfate, typically used in the presence of a strong base like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or alkali metals in a suitable solvent such as DMF or DMSO. researchgate.netguidechem.com

To address the toxicity concerns associated with traditional methylating agents, greener alternatives have been developed. One such method employs dimethyl carbonate (DMC) as a less toxic methylating agent. acs.org The N-methylation of electron-deficient pyrroles has been successfully achieved using DMC in the presence of catalytic 1,4-diazabicyclo[2.2.2]octane (DABCO), affording the N-methylated products in good to excellent yields (72-98%). acs.org

Methylating AgentBase/CatalystKey FeaturesReference
Methyl IodideK₂CO₃ / AcetoneStandard laboratory procedure researchgate.net
Dimethyl SulfateStrong Base (e.g., NaH)Highly effective but toxic researchgate.netguidechem.com
Dimethyl CarbonateDABCO (catalytic) / DMF"Green" alternative, good yields acs.org

Introduction of 4-Nitrophenyl Moiety at C-2

The introduction of an aryl group at the C-2 position of a pyrrole ring is typically accomplished through cross-coupling reactions. While direct C-H arylation of pyrroles often favors the α-position (C-2 or C-5), achieving regioselectivity can be challenging. acs.org

Palladium-catalyzed cross-coupling reactions are a primary tool for this transformation. For instance, the direct C2-arylation of N-acyl pyrroles with aryl halides has been developed using a Pd(PPh₃)₄ catalyst in combination with Ag₂CO₃. researchgate.netrsc.org This method provides a direct route to 2-aryl pyrroles. researchgate.netrsc.org While this specific protocol is for N-acyl pyrroles, related conditions can often be adapted for N-alkyl pyrroles. Another powerful technique is the Stille coupling, which involves the reaction of an organostannane with an organic halide. A synthetic route to 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles utilized this approach, where 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole was coupled with a substituted bromonitroarene in the presence of a palladium(0) catalyst. rsc.org This demonstrates the feasibility of coupling a stannylated N-methylpyrrole with a nitro-substituted aryl halide like 1-bromo-4-nitrobenzene (B128438) to install the 4-nitrophenyl group at the C-2 position.

Reaction TypePyrrole SubstrateArylating AgentCatalyst SystemProduct PositionReference
Direct C-H ArylationN-Acyl PyrroleAryl HalidePd(PPh₃)₄ / Ag₂CO₃C-2 researchgate.netrsc.org
Stille Coupling2-(Tri-n-butylstannyl)-1-methyl-1H-pyrrole1-Bromo-4-nitrobenzenePd(PPh₃)₄C-2 rsc.org
C-H ArylationN-Methylpyrrole4-Nitrophenyl IodideRhodium CatalystC-3 (β) acs.org

Formation of the Nitrophenyl Substituent via Post-Cyclization Reactions

The synthesis of this compound through the formation of the nitrophenyl substituent on a pre-existing 1-methyl-2-phenyl-1H-pyrrole core represents a post-cyclization functionalization strategy. This approach involves the direct electrophilic nitration of the pendant phenyl ring after the pyrrole heterocycle has already been constructed. However, this method is confronted with significant challenges due to the inherent reactivity differences between the pyrrole and benzene (B151609) ring systems.

The pyrrole nucleus is an electron-rich aromatic system that is substantially more reactive towards electrophiles than benzene. The lone pair of electrons on the nitrogen atom is delocalized into the ring, greatly increasing its nucleophilicity and susceptibility to electrophilic attack. Standard electrophilic aromatic substitution reactions, including nitration, will preferentially occur on the pyrrole ring rather than the attached phenyl ring.

In the specific case of 1-methyl-2-phenyl-1H-pyrrole, the 1-methyl-pyrrol-2-yl group acts as an activating substituent on the phenyl ring. Its electron-donating nature directs incoming electrophiles to the ortho and para positions of the phenyl group. libretexts.org Therefore, from a directing-group perspective, the formation of the 4-nitrophenyl substituent is electronically favored over the meta position.

Despite this favorable directing effect, the primary obstacle remains the competing reactivity of the pyrrole ring itself. The conditions required for the nitration of a benzene ring typically involve strong acids, such as a mixture of nitric acid and sulfuric acid. nih.gov These harsh conditions are generally incompatible with the sensitive pyrrole ring, which is prone to acid-catalyzed polymerization and degradation. mdpi.com Even under milder nitrating conditions, such as using acetyl nitrate, the high nucleophilicity of the pyrrole ring would lead to preferential nitration at its available positions (C4 or C5) over the less activated phenyl ring. cdnsciencepub.com

The table below summarizes the key challenges and competing reactions associated with the post-cyclization nitration of 1-methyl-2-phenyl-1H-pyrrole.

ChallengeDescriptionCompeting Reaction
High Pyrrole Reactivity The pyrrole ring is significantly more electron-rich and nucleophilic than the phenyl ring, making it the preferred site for electrophilic attack.Nitration at the C4 or C5 position of the 1-methylpyrrole ring.
Harsh Reaction Conditions Standard nitration reagents (e.g., HNO₃/H₂SO₄) are highly acidic and cause degradation or polymerization of the sensitive pyrrole ring. mdpi.comAcid-catalyzed polymerization of the pyrrole starting material.
Selectivity Issues Achieving selective nitration on the phenyl ring without affecting the more reactive pyrrole ring is a major synthetic hurdle.Formation of a mixture of products, with nitration occurring on the pyrrole ring, the phenyl ring, or both, alongside degradation byproducts.

Due to these significant challenges, the direct post-cyclization nitration of 1-methyl-2-phenyl-1H-pyrrole is not a commonly employed or reported synthetic route for producing this compound. Synthetic strategies typically favor the use of building blocks where the nitro group is already incorporated, such as coupling reactions involving a 4-nitrophenyl boronic acid or a similar pre-functionalized reagent.

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which is delocalized into the aromatic system, increasing its nucleophilicity. pearson.com This makes the pyrrole core more reactive than benzene, often allowing for reactions under milder conditions. pearson.compearson.com The substitution pattern on this compound is directed by the existing substituents. The 1-methyl group is an electron-donating group, further activating the ring, while the 2-(4-nitrophenyl) group acts as an electron-withdrawing group, which deactivates the ring.

Electrophilic attack on the pyrrole ring generally shows a strong preference for the α-positions (C-2 and C-5) over the β-positions (C-3 and C-4). pearson.compearson.com This preference is attributed to the greater resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during α-attack. pearson.com In the case of this compound, the C-2 position is already substituted. Consequently, electrophilic substitution is strongly directed to the other available α-position, C-5.

Position on Pyrrole RingRelative ReactivityDirecting Influence
C-2SubstitutedBlocked by 4-nitrophenyl group
C-5Most FavoredStrongly activated (α-position)
C-3DisfavoredLess activated (β-position)
C-4DisfavoredLess activated (β-position)

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). quimicaorganica.orgchemistrysteps.com

For this compound, Vilsmeier-Haack formylation is expected to occur at the most nucleophilic position. Consistent with the principles of regioselectivity discussed previously, the formyl group (-CHO) is introduced at the C-5 position of the pyrrole ring. This leads to the formation of 5-formyl-1-methyl-2-(4-nitrophenyl)-1H-pyrrole. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the C-5 carbon, followed by hydrolysis of the resulting iminium salt intermediate during workup to yield the aldehyde. chemistrysteps.comchemtube3d.com

Nitration of the pyrrole nucleus in this compound introduces a second nitro group into the molecule, this time on the heterocyclic ring. Pyrrole and its derivatives are often sensitive to the strongly acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), which can lead to polymerization or degradation. masterorganicchemistry.com Therefore, milder nitrating agents, such as nitric acid in acetic anhydride (B1165640) (acetyl nitrate), are commonly used. wikipedia.org

The electron-withdrawing nature of the 2-(4-nitrophenyl) substituent deactivates the pyrrole ring, making nitration more challenging than for simple alkylpyrroles. Studies on analogous compounds, such as 1-methyl-2-pyrrolecarbonitrile, have shown that nitration can yield a mixture of isomers. cdnsciencepub.com For this compound, substitution is anticipated at the available C-5 and C-4 positions. The reaction can lead to the formation of 1-methyl-5-nitro-2-(4-nitrophenyl)-1H-pyrrole and 1-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrrole. The precise ratio of these products depends on the specific reaction conditions.

Halogenation of this compound follows the established pattern of electrophilic substitution. Reactions with agents like bromine (Br₂), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) introduce halogen atoms onto the pyrrole ring. Research on the bromination of the related compound 1-(4-nitrophenyl)-2-formylpyrrole provides insight into the expected reactivity. researchgate.net

Depending on the stoichiometry of the halogenating agent, mono- or di-substituted products can be obtained.

Monohalogenation : The reaction with one equivalent of bromine in chloroform (B151607) typically yields the 5-bromo derivative, 5-bromo-1-methyl-2-(4-nitrophenyl)-1H-pyrrole. researchgate.net

Dihalogenation : With an excess of the halogenating agent, di-substitution can occur, leading to the formation of 4,5-dihalo derivatives. researchgate.net

The presence of a Lewis acid catalyst can alter the regioselectivity. For instance, the bromination of 1-(4-nitrophenyl)-2-formylpyrrole in the presence of excess aluminum chloride (AlCl₃) was found to yield the 4-bromo derivative, demonstrating that reaction conditions can be tuned to favor substitution at the less reactive β-position. researchgate.net

ReactionReagent/ConditionsMajor Product(s)
Vilsmeier-Haack FormylationPOCl₃ / DMF, then H₂O5-formyl-1-methyl-2-(4-nitrophenyl)-1H-pyrrole
NitrationHNO₃ / Ac₂OMixture of 4-nitro and 5-nitro derivatives
Bromination (1 equiv.)Br₂ in CHCl₃5-bromo-1-methyl-2-(4-nitrophenyl)-1H-pyrrole
Bromination (excess)Br₂ in CHCl₃4,5-dibromo-1-methyl-2-(4-nitrophenyl)-1H-pyrrole

Reactions Involving the 4-Nitrophenyl Moiety

The primary reaction involving the 4-nitrophenyl group is the transformation of the nitro functional group.

The nitro group (-NO₂) of the 4-nitrophenyl substituent is readily reduced to an amino group (-NH₂). This transformation is a key step in the synthesis of various derivatives and is of significant interest in synthetic chemistry. jsynthchem.com A wide array of reducing agents can accomplish this conversion, and the choice of reagent often depends on the presence of other functional groups in the molecule. wikipedia.orgnih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used and often clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com

Metal-Acid Systems : Classic examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). commonorganicchemistry.com Zinc (Zn) in acetic acid is another mild option. commonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for this reduction. wikipedia.org A combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal complex can also be used. jsynthchem.com

The reduction of this compound yields 4-(1-methyl-1H-pyrrol-2-yl)aniline. This reaction is generally high-yielding and selective, leaving the pyrrole ring intact. The resulting aromatic amine is a versatile intermediate for further functionalization, such as diazotization or acylation reactions.

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The 4-nitrophenyl substituent attached to the pyrrole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro (–NO₂) group. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles; however, the nitro group deactivates the ring for electrophilic substitution and activates it for nucleophilic substitution. wikipedia.orggoogle.com

The activating effect is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. wikipedia.orggoogle.com In this compound, the pyrrole ring is situated para to the nitro group. For a substitution reaction to occur on this ring, a suitable leaving group, typically a halide, must be present at one of the ortho positions relative to the nitro group.

While no specific studies detailing the SNAr on this compound itself are prominently available, the principles of SNAr reactions are well-established. If a derivative, such as 1-Methyl-2-(2-chloro-4-nitrophenyl)-1H-pyrrole, were subjected to a strong nucleophile, a substitution reaction would be expected to proceed. The rate-determining step is typically the initial attack by the nucleophile. nih.gov

Nucleophile (Nu⁻)Reagent ExampleExpected Product (Assuming an ortho leaving group X)
AlkoxideSodium methoxide (B1231860) (NaOCH₃)1-Methyl-2-(2-methoxy-4-nitrophenyl)-1H-pyrrole
AminePiperidine (B6355638)1-Methyl-2-(2-(piperidin-1-yl)-4-nitrophenyl)-1H-pyrrole
ThiolateSodium thiophenoxide (NaSPh)1-Methyl-2-(2-(phenylthio)-4-nitrophenyl)-1H-pyrrole
HydroxideSodium hydroxide (NaOH)1-Methyl-2-(2-hydroxy-4-nitrophenyl)-1H-pyrrole

Interestingly, related studies on highly activated pyrrole systems have shown that a nitro group itself can act as a leaving group in SNAr reactions. For instance, 2,5-dinitro-1-methylpyrrole reacts with piperidine or sodium methoxide to displace one of the nitro groups. google.com This demonstrates the powerful activating effect of nitro groups on a heterocyclic ring, suggesting that under forcing conditions, complex substitution patterns on the nitrophenyl ring of the title compound could be possible.

Transformations at the N-Methyl Group

The N-methyl group of the pyrrole ring can be the site of various chemical transformations, most notably demethylation to yield the corresponding N-H pyrrole. The cleavage of the N-CH₃ bond is a challenging but important transformation, often employed in the synthesis of pharmaceutical intermediates. nih.gov Several established methods for the N-demethylation of tertiary amines and N-methyl heterocycles are applicable. researchgate.net

One of the classic methods is the von Braun reaction , which involves treating the N-methyl compound with cyanogen (B1215507) bromide (BrCN). This reaction proceeds through a cyanamide (B42294) intermediate, which is then hydrolyzed to afford the secondary amine (the N-H pyrrole). nih.govresearchgate.net Another common approach involves the use of chloroformates , such as phenyl chloroformate or α-chloroethyl chloroformate, which react with the N-methyl group to form a carbamate (B1207046) intermediate that can be subsequently cleaved under hydrolytic or hydrogenolytic conditions. nih.govresearchgate.net

More contemporary methods offer milder conditions. A two-step procedure involving oxidation of the N-methyl group to an N-oxide with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), followed by elimination or reduction, can also achieve demethylation. google.comgoogle.com Additionally, a one-pot procedure involves quaternization of the nitrogen with an alkyl halide, followed by in situ demethylation using a strong nucleophile like sodium sulfide (B99878) or potassium thioacetate. rsc.org

MethodKey ReagentsIntermediateGeneral Conditions
von Braun ReactionCyanogen bromide (BrCN)N-Cyano pyrroleReaction with BrCN followed by hydrolysis (acid or base)
Chloroformate MethodPhenyl chloroformate, α-Chloroethyl chloroformateN-CarbamateReaction with chloroformate followed by hydrolysis or hydrogenolysis
N-Oxide Formationm-CPBA, H₂O₂N-Methyl, N-oxideOxidation followed by reduction (e.g., with FeSO₄) or thermal elimination
Quaternization-DemethylationAlkyl halide (e.g., CH₃I), Nucleophile (e.g., Na₂S)Quaternary ammonium (B1175870) saltOne-pot reaction in a polar aprotic solvent like sulfolane
Palladium-CatalyzedPd(OAc)₂, Pd/CPalladium complexCatalytic hydrolysis, often at elevated temperatures

Ring-Opening and Rearrangement Reactions

The pyrrole ring, despite its aromatic stability, can undergo ring-opening or rearrangement reactions under specific conditions. The most well-documented rearrangement for pyrroles is the Ciamician-Dennstedt rearrangement . This reaction involves the ring expansion of a pyrrole to a pyridine. researchgate.net

The classic Ciamician-Dennstedt reaction occurs when a pyrrole is treated with a dihalocarbene, typically generated from a haloform (e.g., chloroform, CHCl₃) and a strong base. The carbene undergoes a [2+1] cycloaddition with the pyrrole ring to form a dichlorocyclopropane intermediate. This unstable intermediate then undergoes an electrocyclic ring-opening, followed by the elimination of hydrogen halide, to yield a 3-halopyridine. For this compound, this reaction would be expected to produce a substituted 3-chloropyridine, expanding the five-membered pyrrole ring into a six-membered aromatic ring.

More recent advancements have modified this reaction to allow for the insertion of aryl carbynyl cation equivalents using α-chlorodiazirines as carbene precursors. google.comresearchgate.net This method avoids the use of harsh bases and can lead to the formation of 3-arylpyridines directly, offering a more versatile route for skeletal editing of pyrrole-containing molecules. google.com

Spectroscopic and Diffraction Based Structural Elucidation of 1 Methyl 2 4 Nitrophenyl 1h Pyrrole

Vibrational Spectroscopy

Raman Spectroscopy:There is no available Raman scattering data for the structural analysis of this molecule.

To fulfill the request accurately, access to dedicated research that includes the synthesis and complete spectroscopic characterization of 1-Methyl-2-(4-nitrophenyl)-1H-pyrrole would be necessary. Without this foundational data, any attempt to generate the article would be speculative and fall outside the required scientific accuracy and strict focus.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and specific electronic transitions for this compound are not documented in available scientific literature.

Mass Spectrometry Techniques

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, have not been published. A detailed analysis of its fragmentation pathways is therefore not possible.

Computational and Theoretical Investigations of 1 Methyl 2 4 Nitrophenyl 1h Pyrrole

Spectroscopic Property Predictions from Theoretical Models

Calculated Vibrational Frequencies

The vibrational spectrum of a molecule is a unique fingerprint corresponding to the various motions of its atoms. Theoretical calculations, particularly using DFT methods like B3LYP, can predict the frequencies and intensities of these vibrational modes. nih.gov For a molecule like 1-Methyl-2-(4-nitrophenyl)-1H-pyrrole, the calculated spectrum would feature characteristic vibrations from the pyrrole (B145914) ring, the nitrophenyl group, and the methyl substituent.

Key vibrational modes would include:

N-O Stretching: The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching modes from both the pyrrole and phenyl rings are expected at higher frequencies.

Ring Vibrations: Stretching and deformation modes of the C-C and C-N bonds within the heterocyclic and aromatic rings.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the N-CH₃ group.

These calculations are often performed with a basis set such as 6-311G(d,p), and the resulting frequencies are sometimes scaled to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific atomic motions. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies for this compound This table presents hypothetical data representative of a DFT calculation for this class of molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H)phenyl3100-3050Aromatic C-H stretching
ν(C-H)pyrrole3120-3080Pyrrole ring C-H stretching
ν(C-H)methyl2980-2900Methyl group C-H stretching
νasym(NO₂)~1520Asymmetric NO₂ stretching
νsym(NO₂)~1345Symmetric NO₂ stretching
ν(C=C)ring1600-1450Aromatic and pyrrole ring stretching

Predicted NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable tool for assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for such predictions. pdx.edu

The chemical environment of each nucleus determines its chemical shift. For this compound, key influences include the aromaticity of the pyrrole ring, the electron-withdrawing effect of the nitro group, and the electronic effects of the methyl group. Protons and carbons on the nitrophenyl ring are significantly affected by the NO₂ group, while those on the pyrrole ring are influenced by both the N-methyl group and the adjacent nitrophenyl substituent. libretexts.org The predicted shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS). libretexts.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data representative of a GIAO calculation. Numbering is standard for a substituted pyrrole.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N-CH₃~3.7~35
Pyrrole C2-~130
Pyrrole C3-H~6.5~112
Pyrrole C4-H~6.2~108
Pyrrole C5-H~6.8~125
Phenyl C1'-~138
Phenyl C2'/C6'-H~7.5~129
Phenyl C3'/C5'-H~8.2~124
Phenyl C4'-~147

Theoretical Electronic Absorption Spectra (e.g., TD-DFT)

The electronic absorption spectrum, typically measured by UV-Vis spectroscopy, reveals information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is widely used to simulate these spectra by calculating the energies of electronic excitations from the ground state to various excited states. qnl.qacnr.it

For this compound, the spectrum is expected to be dominated by π → π* transitions. The presence of the conjugated system spanning the pyrrole and nitrophenyl rings, along with the strong electron-withdrawing nitro group, suggests the possibility of intramolecular charge transfer (ICT) transitions. rsc.org TD-DFT calculations can determine the wavelength of maximum absorption (λₘₐₓ), the oscillator strength (ƒ) of each transition (a measure of its intensity), and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). nih.govulakbim.gov.tr These calculations are often performed considering solvent effects using models like the Polarizable Continuum Model (PCM). ulakbim.gov.tr

Table 3: Illustrative Predicted Electronic Transitions for this compound via TD-DFT This table presents hypothetical data representative of a TD-DFT calculation.

TransitionCalculated λₘₐₓ (nm)Oscillator Strength (ƒ)Primary Orbital Contribution
S₀ → S₁~3500.65HOMO → LUMO (π → π, ICT)
S₀ → S₂~2800.15HOMO-1 → LUMO (π → π)
S₀ → S₃~2450.40HOMO → LUMO+1 (π → π*)

Thermodynamic and Kinetic Studies

Gas-Phase Enthalpies of Formation

The standard gas-phase enthalpy of formation (ΔfH°gas) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. While experimental data for complex molecules can be scarce, computational methods can provide reliable estimates. mit.edu For related, simpler compounds like 1-methyl-1H-pyrrole, this value has been determined, providing a baseline for understanding the thermodynamic stability of the pyrrole core. nist.gov The addition of the 4-nitrophenyl group would significantly alter this value, primarily due to the energetic contributions of the phenyl ring and the highly stable nitro group.

Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). For molecules containing a nitrophenyl group, nucleophilic aromatic substitution (SₙAr) is a common reaction pathway. researchgate.net

Theoretical studies on the reactions of this compound could analyze, for example, its aminolysis. Calculations would aim to locate the transition state for the nucleophilic attack of an amine on the nitrophenyl ring. Analysis of the TS structure provides insights into bond formation and cleavage at the pinnacle of the reaction energy barrier. koreascience.kr The activation energy, derived from the energy difference between the reactants and the transition state, is a key parameter for predicting reaction rates. researchgate.netresearchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

The chemical structure of this compound dictates its physical properties and chemical reactivity. The key structural features are the electron-rich N-methylpyrrole ring and the electron-deficient 4-nitrophenyl ring, linked by a C-C single bond.

The strong electron-withdrawing nature of the 4-nitro group significantly influences the electronic properties of the entire molecule. unar.ac.id It deactivates the phenyl ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution. This electronic pull extends to the pyrrole ring, modulating its reactivity compared to unsubstituted N-methylpyrrole. Structure-property relationship studies often compare a series of related compounds to understand how systematic changes in structure, such as altering substituents, affect a particular property. For instance, comparing the reactivity of this compound with its 2-nitrophenyl or 3-nitrophenyl analogues would reveal the importance of the nitro group's position on reaction rates and mechanisms. mdpi.com

Non-Linear Optical (NLO) Property Investigations

The non-linear optical (NLO) properties of organic molecules, such as this compound, are of significant interest for their potential applications in optoelectronics and photonics. These properties are governed by the molecule's response to an applied electric field, leading to phenomena like second-harmonic generation (SHG). The key to significant NLO activity in organic compounds often lies in the presence of a π-conjugated system linking an electron-donating group (donor) to an electron-accepting group (acceptor). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a crucial factor for enhancing NLO responses.

In the case of this compound, the molecule is structured with a 1-methyl-1H-pyrrole group acting as the electron donor and a 4-nitrophenyl group serving as the electron acceptor. The pyrrole ring, being an electron-rich aromatic system, effectively donates electron density. The nitro group (-NO2) is a strong electron-withdrawing group, making the nitrophenyl moiety an efficient acceptor. These two components are directly linked, allowing for effective π-conjugation and ICT from the pyrrole ring to the nitrophenyl ring. This donor-π-acceptor (D-π-A) architecture is a well-established strategy for designing molecules with significant NLO properties.

Computational studies on similar pyrrole derivatives have demonstrated that such substitutions lead to a substantial increase in the first hyperpolarizability (β), a measure of the second-order NLO response. sci-hub.seresearchgate.net Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these molecules. These calculations can provide insights into the electronic structure, dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).

The magnitude of the first hyperpolarizability is a direct indicator of a molecule's potential for NLO applications. For D-π-A systems like this compound, a significant β value is anticipated due to the strong ICT character. The presence of the nitro group, in particular, has been shown to dramatically enhance the NLO response in various organic chromophores. nih.gov

To illustrate the typical parameters investigated in such computational studies, a representative data table is presented below. The values are hypothetical and are based on the trends observed for similar donor-acceptor substituted pyrrole derivatives found in the literature.

Table 1: Representative Computational Data for NLO Properties

Parameter Symbol Representative Value Unit
Dipole Moment μ 8.5 Debye
Average Polarizability ⟨α⟩ 30 x 10⁻²⁴ esu

Note: The values in this table are illustrative and intended to represent the typical range of NLO properties for a molecule with the structure of this compound, based on computational studies of similar compounds.

Further computational investigations would be necessary to determine the precise NLO properties of this compound. Such studies would typically involve geometry optimization of the molecule, followed by calculations of the electronic properties using a suitable level of theory and basis set. The results of these calculations would provide a deeper understanding of the structure-property relationship and guide the design of new, more efficient NLO materials based on the pyrrole scaffold.

Synthesis and Reactivity of Derivatives and Analogues of 1 Methyl 2 4 Nitrophenyl 1h Pyrrole

Design and Synthesis of Pyrrole (B145914) Ring-Substituted Analogues

The synthesis of analogues of 1-methyl-2-(4-nitrophenyl)-1H-pyrrole with substituents on the pyrrole ring can be achieved through various established synthetic methodologies. These methods generally involve either the construction of the pyrrole ring from acyclic precursors already bearing the desired substituents or the direct functionalization of a pre-formed pyrrole ring.

A prominent strategy is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edupharmaguideline.com To obtain pyrrole ring-substituted analogues, appropriately substituted 1,4-dicarbonyl compounds are required. For instance, introducing alkyl or aryl groups at the C3 or C4 positions of the pyrrole ring would necessitate starting with a 2- or 3-substituted hexane-2,5-dione or a related diketone.

Another versatile method is the Knorr pyrrole synthesis , which utilizes the condensation of an α-amino ketone with a compound having a methylene (B1212753) group activated by an adjacent electron-withdrawing group. pharmaguideline.comwikipedia.org The choice of substituted reactants in this synthesis directly dictates the substitution pattern on the final pyrrole ring.

The Barton-Zard synthesis offers a pathway to polysubstituted pyrroles through the reaction of an isocyanoacetate with a nitroalkene. pharmaguideline.comwikipedia.org By varying the substituents on both the isocyanoacetate and the nitroalkene, a wide array of functionalized pyrrole rings can be generated.

Furthermore, direct substitution on the this compound core can be explored. While the pyrrole ring is generally reactive towards electrophiles, the presence of the electron-withdrawing 4-nitrophenyl group at the C2 position can influence the regioselectivity of subsequent electrophilic substitution reactions. uctm.edu Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to introduce substituents at specific positions of the pyrrole ring. rsc.org For example, Stille coupling has been used to synthesize 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles starting from 1-methyl-1H-pyrrole. rsc.org

Synthetic Method Precursors Potential Substitution Positions Reference
Paal-Knorr SynthesisSubstituted 1,4-dicarbonyl compound + Methylamine (B109427)C3, C4 uctm.edupharmaguideline.com
Knorr Pyrrole Synthesisα-amino ketone + Activated methylene compoundC3, C4, C5 pharmaguideline.comwikipedia.org
Barton-Zard SynthesisSubstituted isocyanoacetate + Substituted nitroalkeneC3, C4 pharmaguideline.comwikipedia.org
Direct Electrophilic SubstitutionThis compound + ElectrophileC3, C4, C5 (regioselectivity dependent) uctm.edu
Catalytic Cross-CouplingHalogenated pyrrole derivative + Coupling partnerC3, C4, C5 rsc.org

Exploration of N-Alkyl/Aryl Substitutions Beyond Methyl

Modifying the substituent at the N1 position of the pyrrole ring is readily achievable by adapting classical pyrrole syntheses. The Paal-Knorr synthesis is particularly well-suited for this purpose, as the N-substituent is directly determined by the primary amine used in the condensation reaction with the 1,4-dicarbonyl compound. uctm.eduorganic-chemistry.org To synthesize N-alkyl or N-aryl analogues of 2-(4-nitrophenyl)-1H-pyrrole, methylamine can be replaced with other primary amines (R-NH2), such as ethylamine, benzylamine, or aniline, to yield the corresponding N-ethyl, N-benzyl, or N-phenyl derivatives.

A range of N-substituted pyrroles has been synthesized by reacting 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a catalyst like iron(III) chloride. organic-chemistry.org This method provides a practical route to a library of compounds with diverse N-substituents. Additionally, N-substitution on the pyrrole ring can be accomplished through reactions with alkyl halides or sulfonyl chlorides in the presence of a base. organic-chemistry.org For instance, N-alkyne-substituted pyrrole derivatives have been synthesized via a copper-catalyzed cross-coupling reaction. beilstein-journals.orgnih.gov

N-Substituent Reactant (Primary Amine) Synthetic Method Reference
EthylEthylaminePaal-Knorr Synthesis uctm.edu
PropylPropylaminePaal-Knorr Synthesis uctm.edu
BenzylBenzylaminePaal-Knorr Synthesis uctm.edu
PhenylAnilinePaal-Knorr Synthesis uctm.edu
Substituted PhenylSubstituted AnilinePaal-Knorr Synthesis uctm.edu
Alkynyl(Not a primary amine)Copper-catalyzed cross-coupling beilstein-journals.orgnih.gov

Modification of the 4-Nitrophenyl Moiety (e.g., Alteration of Nitro Group, Phenyl Ring Substitutions)

The 4-nitrophenyl moiety of this compound offers several avenues for chemical modification, allowing for the fine-tuning of the compound's electronic and steric properties.

A primary modification involves the chemical transformation of the nitro group. The reduction of the nitro group to an amino group is a common and well-established reaction, which can be achieved using various reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or sodium dithionite. This transformation yields the corresponding 4-aminophenyl derivative, which can serve as a versatile intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Another strategy for modifying this moiety is to introduce additional substituents onto the phenyl ring. This can be accomplished by starting the synthesis with a differently substituted precursor. For example, in a Paal-Knorr type synthesis, instead of using a precursor derived from 4-nitroaniline (B120555), one could use precursors derived from 2-chloro-4-nitroaniline (B86195) or 3-methoxy-4-nitroaniline (B176388) to introduce a chloro or methoxy (B1213986) group onto the phenyl ring. The synthesis of pyrrole 2,5-diamides containing 3,5-dinitrophenyl groups has been reported, demonstrating the feasibility of incorporating different substitution patterns on the phenyl ring. nih.govrsc.org

Furthermore, electrophilic aromatic substitution reactions on the phenyl ring of the final compound can be considered, although the strong deactivating effect of the nitro group would direct incoming electrophiles to the meta position relative to the nitro group.

Modification Type Example Reaction/Strategy Resulting Moiety Reference
Alteration of Nitro GroupReduction of nitro group (e.g., with SnCl2/HCl)4-Aminophenyl rsc.org
Phenyl Ring Substitution (via precursor)Use of a substituted 4-nitroaniline derivative in the initial synthesisSubstituted 4-nitrophenyl (e.g., 2-chloro-4-nitrophenyl) nih.govrsc.org
Phenyl Ring Substitution (via precursor)Use of a 3,5-dinitrophenyl precursor3,5-Dinitrophenyl nih.govrsc.org
Further functionalization of Amino GroupDiazotization followed by Sandmeyer reaction on the 4-aminophenyl derivative4-Halophenyl, 4-Cyanophenyl, etc.

Synthesis of Polymeric Derivatives for Material Applications

The synthesis of polymeric derivatives of this compound is of interest for the development of new materials with specific electronic, optical, or mechanical properties. Polypyrrole (PPy) and its derivatives are well-known conducting polymers. mdpi.comnih.gov

One approach to creating polymeric materials is through the polymerization of a suitable functionalized monomer based on the this compound structure. This can be achieved through either electrochemical or chemical oxidation methods. mdpi.com For polymerization to occur, there must be reactive sites on the pyrrole ring, typically the C3 and C4 positions, or a polymerizable group attached elsewhere on the molecule.

Electrochemical polymerization involves the oxidation of the monomer at the surface of an electrode, leading to the formation of a polymer film on the electrode. mdpi.com This method allows for good control over the thickness and morphology of the resulting polymer film.

Chemical oxidation polymerization utilizes chemical oxidants, such as iron(III) chloride or ammonium (B1175870) persulfate, to initiate the polymerization of the monomer in solution. mdpi.com This method is suitable for producing larger quantities of the polymer.

To create polymers, one could synthesize a derivative of this compound that contains a polymerizable group, such as a vinyl or acrylate (B77674) group. This monomer could then be copolymerized with other vinyl monomers to incorporate the pyrrole unit into a larger polymer chain, potentially leading to materials with tunable properties. frontiersin.org The N-position and the phenyl ring are potential sites for the attachment of such polymerizable functionalities. The synthesis of N-substituted and side-substituted polypyrrole derivatives has been explored to improve solubility and introduce specific functionalities. mdpi.comnih.gov

Polymerization Method Description Key Features Reference
Electrochemical PolymerizationOxidation of the monomer at an electrode surface to form a polymer film.Good control over film thickness and morphology. mdpi.com
Chemical Oxidation PolymerizationUse of a chemical oxidant (e.g., FeCl3) to initiate polymerization in solution.Suitable for bulk synthesis of the polymer. mdpi.com
CopolymerizationPolymerizing a functionalized pyrrole monomer with other monomers (e.g., vinyl monomers).Allows for the creation of materials with tailored properties. frontiersin.org

Future Research Directions and Outlook in 1 Methyl 2 4 Nitrophenyl 1h Pyrrole Chemistry

Development of Sustainable and Greener Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods like the Paal-Knorr, Knorr, and Hantzsch reactions. wikipedia.orgmdpi.com A primary future objective is to adapt these and other synthetic routes for 1-Methyl-2-(4-nitrophenyl)-1H-pyrrole to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.orgnih.gov

Key green approaches that could be developed include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Paal-Knorr condensations. pensoft.netorganic-chemistry.orgfigshare.com Developing a microwave-assisted protocol for the synthesis of this compound could offer a more energy-efficient and rapid production method compared to conventional heating. pensoft.net

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones, enhancing mass transfer. mobt3ath.comresearchgate.net Its application could lead to higher yields and milder reaction conditions, potentially under solvent-free scenarios. researchgate.net

Use of Green Solvents and Catalysts: Research should focus on replacing traditional organic solvents with environmentally benign alternatives like water or ionic liquids. semanticscholar.org Furthermore, employing reusable, non-toxic catalysts, such as certain Lewis acids or heterogeneous catalysts, can significantly improve the sustainability of the synthesis. mdpi.comrsc.org For instance, cascade reactions starting from nitroarenes using earth-abundant metal catalysts like iron represent a highly atom-economical approach. rsc.org

Table 1: Comparison of Conventional and Potential Green Synthetic Methodologies

Feature Conventional Methods (e.g., Classical Paal-Knorr) Potential Green Methodologies
Energy Source Conventional heating (oil bath, heating mantle) Microwave irradiation, Ultrasound
Reaction Time Often several hours to days Minutes to a few hours
Solvents Acetic acid, toluene, other volatile organic compounds Water, ionic liquids, or solvent-free conditions
Catalysts Strong Brønsted acids (e.g., p-toluenesulfonic acid) Reusable heterogeneous catalysts, biodegradable catalysts
Waste Generation Higher, due to solvent use and catalyst disposal Lower, with potential for catalyst recycling and minimal solvent waste

Exploration of Novel Reaction Pathways and Mechanistic Insights

Understanding the reactivity of this compound is crucial for its application as a synthetic building block. The electronic interplay between the electron-rich N-methylpyrrole ring and the electron-deficient 4-nitrophenyl substituent is expected to govern its chemical behavior.

Future research in this area should include:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution reactions (e.g., halogenation, nitration, acylation) on the pyrrole ring. The directing effects of the N-methyl and 2-aryl groups will be a key point of study to understand how functionalization can be controlled.

Cross-Coupling Reactions: Exploring the utility of the compound in modern cross-coupling reactions. For example, C-H arylation could be explored to introduce additional aryl groups onto the pyrrole core, potentially leading to extended conjugated systems for materials applications. acs.org

Cycloaddition Reactions: Examining the potential for the pyrrole ring to participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions. The electronic nature of the substituents will heavily influence the feasibility and outcome of such transformations.

Photochemical Reactions: The presence of the nitroaromatic group suggests that the molecule may exhibit interesting photochemical reactivity. Studies into its behavior under UV or visible light could uncover novel transformations, such as rearrangements or cycloadditions. researchgate.net

Mechanistic studies, combining experimental kinetics with computational analysis, will be vital to elucidate the underlying principles of these reactions. For instance, understanding whether certain reactions proceed via concerted or stepwise pathways will enable more precise control over product formation.

Rational Design of Advanced Functional Materials

The unique electronic structure of this compound makes it an attractive scaffold for the design of new functional materials. The combination of a potential electron-donating N-methylpyrrole unit and a strong electron-accepting nitrophenyl group creates an intramolecular "push-pull" system, which is a key design feature for several classes of materials.

Promising applications to be explored include:

Nonlinear Optical (NLO) Materials: Molecules with significant push-pull character often exhibit large hyperpolarizability values, a prerequisite for NLO applications like optical switching and frequency doubling. nih.gov Future work should involve synthesizing oligomers or polymers incorporating this pyrrole unit and measuring their NLO properties. asianpubs.orgresearchgate.netresearchgate.net

Organic Electronics: The conjugated π-system of the molecule suggests potential use in organic semiconductors. By chemically modifying the core structure, for example, through polymerization or by introducing other functional groups, it may be possible to tune its charge transport properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Chemosensors: The pyrrole and nitrophenyl moieties can both act as binding sites or signaling units. Derivatives could be designed to selectively interact with specific ions or molecules, leading to a detectable change in fluorescence or color, forming the basis of a chemical sensor.

Bioactive Molecules: The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nbinno.commdpi.com The this compound core could serve as a starting point for developing new therapeutic agents, such as kinase inhibitors or antimicrobial compounds, by introducing pharmacophoric features through further synthesis. nih.govmdpi.comresearchgate.net

Table 2: Potential Applications and Supporting Structural Features

Potential Application Key Structural Feature Rationale for Exploration
Nonlinear Optics (NLO) Push-pull system (N-methylpyrrole donor, nitrophenyl acceptor) Intramolecular charge transfer can lead to high molecular hyperpolarizability (β). nih.gov
Organic Semiconductors Extended π-conjugated system Facilitates charge transport, essential for electronic devices.
Medicinal Chemistry Pyrrole scaffold, modifiable functional groups Pyrrole is a common core in bioactive molecules; the structure allows for diversification. nbinno.com
Chemosensors Electronically active and polarizable structure Allows for interaction with analytes, leading to a measurable optical or electronic response.

Advanced Theoretical Modeling for Predictive Molecular Design

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts, saving significant time and resources.

Future theoretical investigations should leverage methods such as:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energy levels), vibrational frequencies (for comparison with IR spectra), and molecular electrostatic potential maps to identify reactive sites. ijcce.ac.irresearchgate.nettandfonline.comscirp.org

Time-Dependent DFT (TD-DFT): This method can simulate electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions, such as intramolecular charge transfer, which is crucial for understanding its optical properties. researchgate.net

Calculation of NLO Properties: DFT can be employed to calculate the first hyperpolarizability (β), providing a theoretical prediction of a molecule's potential for NLO applications before undertaking complex synthesis. asianpubs.orgresearchgate.net

Molecular Docking: If the compound is explored for medicinal purposes, molecular docking simulations can predict its binding affinity and orientation within the active site of biological targets like enzymes or receptors. ijcce.ac.irmdpi.comnih.govresearchgate.net This allows for the rational design of more potent and selective derivatives.

These computational studies will not only help in understanding the fundamental properties of the parent molecule but will also enable the in silico design of new derivatives with tailored electronic, optical, or biological functions, thereby accelerating the discovery of novel materials and therapeutic agents.

Q & A

Q. Key Optimization Parameters :

  • Catalyst loading (e.g., Pd(OAc)₂ at 5 mol%)
  • Temperature control (80–120°C for nitro group activation)
  • Solvent selection (e.g., DMF for polar intermediates, hexane for purification)

Q. Table 1: Representative Synthetic Routes

MethodYield (%)Key ConditionsReference
Pd-catalyzed cyclization66Hexane purification, 80°C
Multi-component reaction85DMF, 120°C, 12h
Nitration of pyrrole98HNO₃/H₂SO₄, 0°C

How is this compound characterized using spectroscopic and chromatographic methods?

Basic Research Question
Characterization relies on 1H/13C NMR for structural confirmation and HPLC/GC-MS for purity analysis. Key NMR signals for the compound include:

  • 1H NMR (CDCl₃) : δ 2.10 (s, CH₃), 6.98–7.43 (m, aromatic protons), 8.35–8.38 (m, nitro-substituted phenyl) .
  • 13C NMR : δ 120–140 ppm (aromatic carbons), δ 35–40 ppm (N-methyl group) .

Q. Methodological Tips :

  • Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid interference.
  • For GC-MS, employ non-polar columns (e.g., DB-5) with a ramp rate of 10°C/min .

What are the key physicochemical properties of this compound relevant to material science applications?

Basic Research Question
The compound exhibits a melting point of 142–143°C (lit. 143–144°C) and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Its nitro group enhances electron-withdrawing properties, making it suitable for optoelectronic studies.

Q. Table 2: Physicochemical Data

PropertyValueReference
Melting Point142–143°C
λmax (UV-Vis)320–340 nm (in DMSO)
LogP (Predicted)2.8 ± 0.3

How can computational chemistry aid in understanding the electronic structure and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electronic excitation energy .
  • Nitro Group Effects : Electron density withdrawal from the pyrrole ring, confirmed by Mulliken charge analysis .

Q. Applications :

  • Designing derivatives with tuned redox potentials for catalysis.
  • Predicting regioselectivity in electrophilic substitutions .

What strategies resolve contradictory data in reaction yields or spectroscopic assignments for this compound?

Advanced Research Question
Contradictions often arise from:

  • Impurity interference : Use preparative HPLC (C18 column, MeOH/H₂O gradient) to isolate pure fractions .
  • Solvent effects on NMR : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
  • Isomeric byproducts : Employ 2D NMR (COSY, HSQC) to distinguish between regioisomers .

How can researchers design analogues of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question
Key Modification Sites :

  • N-Methyl group : Replace with bulkier substituents (e.g., ethyl, benzyl) to study steric effects .
  • Nitro group : Reduce to amine or substitute with electron-donating groups (e.g., -OMe) to alter electronic properties .

Q. Table 3: SAR Design Framework

Modification SiteExample DerivativeBiological/Electronic Impact
N-Methyl1-Ethyl-2-(4-nitrophenyl)Enhanced lipophilicity
Nitro substituent2-(4-Aminophenyl)-1-methylImproved solubility

Q. Synthetic Tools :

  • Pd-catalyzed cross-coupling for aryl group diversification .
  • Microwave-assisted synthesis for rapid library generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.